molecular formula C8H6F2O B1297510 3',5'-Difluoroacetophenone CAS No. 123577-99-1

3',5'-Difluoroacetophenone

Cat. No. B1297510
M. Wt: 156.13 g/mol
InChI Key: OXJLDNSPGPBDCP-UHFFFAOYSA-N
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Patent
US09200004B2

Procedure details

Dess-Martin periodinane (9.66 g, 22.8 mmol) was added portionwise to a solution of 1-(3,5-difluorophenyl)ethanol (3.00 g, 19.0 mmol) in DCM (40 mL) cooled in an ice bath. The mixture was stirred at room temperature for 2 h, then concentrated under reduced pressure. The residue was purified by purified by column chromatography on silica gel using CombiFlash® apparatus eluting with EtOAc/hexanes (0-40%). The purification gave 2.06 g (69.6%) of the sub-title compound as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.45 (m, 2H), 7.01 (m, 1H), 2.59 (s, 3H) ppm.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
69.6%

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[F:23][C:24]1[CH:25]=[C:26]([CH:31]([OH:33])[CH3:32])[CH:27]=[C:28]([F:30])[CH:29]=1>C(Cl)Cl>[F:23][C:24]1[CH:25]=[C:26]([C:31](=[O:33])[CH3:32])[CH:27]=[C:28]([F:30])[CH:29]=1

Inputs

Step One
Name
Quantity
9.66 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
by purified by column chromatography on silica gel using CombiFlash® apparatus
WASH
Type
WASH
Details
eluting with EtOAc/hexanes (0-40%)
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 69.6%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.